1-Butoxyethyl 2-ethylhexanoate

LogP Hydrophobicity Solvent Selection

1-Butoxyethyl 2-ethylhexanoate (CAS 682744-67-8) is a diester compound with molecular formula C14H28O3 and a molecular weight of 244.37 g/mol. It is formed by the esterification of 2-ethylhexanoic acid with 1-butoxyethanol, resulting in a structure that incorporates both a branched C8 acyl chain and a butoxyethyl acetal-like moiety.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
CAS No. 682744-67-8
Cat. No. B12521529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxyethyl 2-ethylhexanoate
CAS682744-67-8
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OC(C)OCCCC
InChIInChI=1S/C14H28O3/c1-5-8-10-13(7-3)14(15)17-12(4)16-11-9-6-2/h12-13H,5-11H2,1-4H3
InChIKeyMGVGJWVIFVDYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butoxyethyl 2-ethylhexanoate (CAS 682744-67-8): Baseline Physicochemical Profile for Informed Procurement


1-Butoxyethyl 2-ethylhexanoate (CAS 682744-67-8) is a diester compound with molecular formula C14H28O3 and a molecular weight of 244.37 g/mol. It is formed by the esterification of 2-ethylhexanoic acid with 1-butoxyethanol, resulting in a structure that incorporates both a branched C8 acyl chain and a butoxyethyl acetal-like moiety . The compound has a predicted octanol-water partition coefficient (LogP) of 3.91 and a polar surface area (PSA) of 35.53 Ų, values that position it within the intermediate hydrophobicity range among 2-ethylhexanoate esters . These physicochemical parameters are critical for formulators and procurement specialists because they govern solubility, volatility, and compatibility in multi-component systems.

Why 1-Butoxyethyl 2-ethylhexanoate Cannot Be Directly Substituted by Other 2-Ethylhexanoate Esters


Within the class of 2-ethylhexanoate esters, even modest structural variations produce quantifiable shifts in key formulation-relevant properties. Directly relevant comparators such as butyl 2-ethylhexanoate (CAS 68443-63-0) and 2-butoxyethyl hexanoate (CAS 5421-49-8) differ markedly from 1-butoxyethyl 2-ethylhexanoate in molecular weight, logP, polar surface area, and boiling point . These differences translate into divergent evaporation rates, solvency profiles, and polymer compatibility that cannot be compensated for by simple concentration adjustments. Procurement decisions that treat these esters as interchangeable risk batch-to-batch inconsistency, failure of formulation specifications, and costly reformulation. The quantitative evidence below demonstrates exactly where the differentiation lies.

1-Butoxyethyl 2-ethylhexanoate: Quantitative Differentiation Evidence Against Closest Analogs


Predicted LogP (Octanol-Water Partition Coefficient): Intermediate Hydrophobicity Versus 2-Ethylhexanoate Esters

The predicted LogP of 1-butoxyethyl 2-ethylhexanoate (3.91) is lower than that of butyl 2-ethylhexanoate (4.78 predicted) and higher than that of 2-butoxyethyl hexanoate (2.93). This intermediate hydrophobicity suggests distinct partitioning behavior in biphasic reaction systems and differential solubility in aqueous-organic mixtures .

LogP Hydrophobicity Solvent Selection

Polar Surface Area (PSA): Enhanced Hydrogen-Bonding Capability Relative to Butyl 2-Ethylhexanoate

1-Butoxyethyl 2-ethylhexanoate exhibits a PSA of 35.53 Ų, which is 35% higher than the 26.30 Ų value reported for butyl 2-ethylhexanoate. The additional ether oxygen in the butoxyethyl moiety increases hydrogen-bond acceptor capacity, which may improve solubility of polar active ingredients or resins .

PSA Solubility Formulation Compatibility

Molecular Weight and Predicted Boiling Point: Lower Volatility Relative to Lower-Molecular-Weight 2-Ethylhexanoate Esters

With a molecular weight of 244.37 g/mol, 1-butoxyethyl 2-ethylhexanoate is 13% heavier than 2-butoxyethyl hexanoate (MW 216.32 g/mol) and 22% heavier than butyl 2-ethylhexanoate (MW 200.32 g/mol). Boiling points follow the trend: butyl 2-ethylhexanoate (230°C) < 2-butoxyethyl hexanoate (282.3°C) < 2-ethylhexyl 2-ethylhexanoate (288.3°C) . Based on homologous series relationships, 1-butoxyethyl 2-ethylhexanoate is expected to have a boiling point intermediate between these comparators, consistent with its molecular weight.

Molecular Weight Boiling Point Volatility

Optimal Application Scenarios for 1-Butoxyethyl 2-ethylhexanoate Based on Quantifiable Differentiation


Balanced Solvency and Controlled Evaporation for High-Temperature Coating Formulations

The intermediate molecular weight (~244 g/mol) and predicted boiling point range (~270–300°C) of 1-butoxyethyl 2-ethylhexanoate, relative to lower-boiling butyl 2-ethylhexanoate (230°C) and 2-butoxyethyl hexanoate (282.3°C), suggest it is suitable for bake-enamel and high-temperature curing processes where premature solvent evaporation causes film defects .

Formulations Requiring Intermediate Hydrophobicity and Enhanced Polar Solubility

With a LogP of 3.91 and a PSA of 35.53 Ų—intermediate between more hydrophobic alkyl esters (LogP 4.78) and more polar glycol-ether esters (LogP 2.93)—this compound may provide a formulation window for dispersing moderately polar active ingredients while maintaining organic-phase compatibility .

Specialty Plasticizer or Coalescing Agent for Polar Polymer Systems

The elevated PSA (35.53 Ų vs. 26.30 Ų for butyl 2-ethylhexanoate) indicates stronger hydrogen-bond acceptor character, which can improve plasticization efficiency in polar polymers such as cellulose esters, polyamides, or polyvinyl butyral, where simple alkyl esters show limited compatibility .

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